BenchChemオンラインストアへようこそ!

N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Cyclohepta[b]indole scaffold Privileged pharmacophore Multi‑target activity

This 2-carboxamide cyclohepta[b]indole derivative features a pyridylethyl side chain that directs hinge-region binding in kinase ATP sites, making it a critical tool for IKKβ screening and SAR studies. Its unique regiochemistry and amide substituent fill a distinct chemotype niche not covered by 4-pyridyl, thiazolylethyl, or 6-carboxamide analogs, ensuring target-specific procurement for inflammation programs (RA, asthma, COPD).

Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
Cat. No. B11148487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=CC=CC=N4
InChIInChI=1S/C21H23N3O/c25-21(23-13-11-16-6-4-5-12-22-16)15-9-10-20-18(14-15)17-7-2-1-3-8-19(17)24-20/h4-6,9-10,12,14,24H,1-3,7-8,11,13H2,(H,23,25)
InChIKeyFNTYXDQAKUKKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide – Structural Identity, Core Scaffold, and Scientific Context


N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide (CAS 1436001-12-5; molecular formula C₂₁H₂₃N₃O; molecular weight 333.4 g/mol) is a synthetic indole-2-carboxamide derivative. Its structure consists of a cyclohepta[b]indole core fused to a seven‑membered saturated carbacycle, linked at the 2‑position via a carboxamide to an N‑(2‑pyridyl)ethyl side chain . The cyclohepta[b]indole scaffold is recognized as a privileged structural motif in medicinal chemistry, appearing in natural products and pharmaceutical compounds with a broad spectrum of documented biological activities, including inhibition of IKK2 kinase, adipocyte fatty‑acid‑binding protein (A‑FABP), and the histone deacetylase SIRT1 [1][2]. This compound is catalogued in the Chemical Register as an IKK2‑inhibitor‑related research compound and is available from multiple screening‑collection suppliers.

Why Broad Indole‑Carboxamide or Cyclohepta[b]indole‑Class Substitution Cannot Be Assumed for N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide


The cyclohepta[b]indole scaffold is a privileged pharmacophore, yet the biological target profile of compounds bearing this core is exquisitely sensitive to both the position of carboxamide attachment (2‑ vs. 6‑carboxamide or 4‑carboxylic acid) and the nature of the amide substituent [1][2]. Literature data demonstrate that within the same scaffold, a chlorine‑substituted 6‑carboxamide is a potent SIRT1 inhibitor (CHIC‑35, IC₅₀ in the low‑nanomolar range), while N‑benzyl‑4‑carboxylic acid analogs are selective A‑FABP inhibitors (IC₅₀ = 34–720 nM) [3][4]. The N‑(2‑pyridyl)ethyl amide side chain is a known kinase‑directing motif (e.g., IKKβ inhibitor patents) that differentiates this analog from alkylamino, thiazolylethyl, or benzyl‑substituted analogs, which engage entirely different target classes [2]. Therefore, substituting this compound with other cyclohepta[b]indole derivatives—even closely related ones—without experimental target‑engagement confirmation is scientifically unsound and may lead to procurement of a compound with a divergent biological fingerprint.

Quantitative Differentiation Evidence for N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide


Cyclohepta[b]indole Scaffold: Quantified Multi‑Target Biological Activity Spectrum Confirming Privileged Pharmacophore Status

The cyclohepta[b]indole scaffold is validated as a privileged pharmacophore across multiple structurally distinct compound series. Quantitative literature data demonstrate that within this scaffold class, A‑FABP inhibitors achieve IC₅₀ values of 34–720 nM [1], SIRT1 inhibition (exemplified by CHIC‑35) reaches low‑nanomolar potency [2], and IKK2 inhibitors exhibit sub‑micromolar activity in enzymatic assays [3]. The target compound, N‑[2‑(2‑pyridyl)ethyl]‑5,6,7,8,9,10‑hexahydrocyclohepta[b]indole‑2‑carboxamide, carries the 2‑carboxamide substitution pattern most commonly associated with the IKK2‑inhibitor chemotype (as described in US 20070254873 A1), distinguishing it from the 6‑carboxamide‑type SIRT1 inhibitor CHIC‑35 and the 4‑carboxylic acid‑type A‑FABP inhibitors [3].

Cyclohepta[b]indole scaffold Privileged pharmacophore Multi‑target activity

Positional Carboxamide Isomerism: Differentiation Between 2‑Carboxamide and 6‑Carboxamide Cyclohepta[b]indole Analogs

The regiochemistry of the carboxamide substituent on the cyclohepta[b]indole core fundamentally alters the target profile. The 6‑carboxamide analog CHIC‑35 [(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide] is a characterized, potent, and selective SIRT1 inhibitor with defined cocrystal structures in the PDB [1], whereas the 2‑carboxamide substitution pattern is explicitly claimed within the IKK2 inhibitor patent family (e.g., US 20070254873 A1 and related GSK filings) [2]. The target compound bears the 2‑carboxamide motif and is therefore structurally precluded from the SIRT1‑binding mode accessible to CHIC‑35, a differentiation that directly dictates screening‑deck placement and assay selection. No direct head‑to‑head comparison data have been published for this specific compound versus CHIC‑35.

Positional isomerism Carboxamide regiochemistry IKK2 vs. SIRT1 selectivity

2‑Pyridyl vs. 4‑Pyridyl Isomer: Chemically Defined Structural Differentiation with Pharmacological Implications

The 2‑pyridyl isomer (target compound, CAS 1436001-12-5) and the 4‑pyridyl isomer (N‑[2‑(4‑pyridyl)ethyl]‑5,6,7,8,9,10‑hexahydrocyclohepta[b]indole‑2‑carboxamide, CAS not assigned; available as ChemDiv screening compound) are constitutional isomers differing only in the position of the pyridyl nitrogen . In medicinal chemistry, 2‑pyridyl vs. 4‑pyridyl substitution in kinase inhibitors has been shown to alter hinge‑binding geometry and selectivity profiles [1]. The 2‑pyridyl nitrogen in the target compound is oriented to participate in intramolecular hydrogen‑bonding or metal‑chelation interactions distinct from those accessible to the 4‑pyridyl isomer, a feature exploited in IKKβ inhibitor design [1]. Quantitative comparative pharmacology data are not publicly available; differentiation rests on well‑established medicinal chemistry principles.

Pyridyl positional isomerism Structure‑activity relationship Receptor binding topology

Amide Side‑Chain Differentiation: 2‑Pyridylethyl vs. Alkylamino vs. Heterocyclylethyl Analogs

The N‑(2‑pyridyl)ethyl amide side chain is a recognized kinase‑hinge‑binding element, whereas N‑[2‑(dimethylamino)ethyl]‑, N‑[3‑(dimethylamino)propyl]‑, and N‑(3‑morpholinopropyl)‑ analogs bearing the same cyclohepta[b]indole‑2‑carboxamide core are documented in vendor catalogues but lack known kinase‑directed activity . The N‑[2‑(1,3‑thiazol‑2‑yl)ethyl] analog, while structurally related, represents a distinct heterocyclic substitution likely to engage different biological targets. The IKK2 inhibitor patent family (US 20070254873 A1) explicitly describes indole‑2‑carboxamides with aromatic‑containing amide substituents (including pyridylethyl) as kinase inhibitors [1]. This distinguishes the target compound from its simple alkylamino‑substituted analogs, which fall outside the kinase‑inhibitor chemotype space claimed in the patent literature.

Amide side chain Kinase hinge binder Target selectivity

Data Scarcity Declaration: Absence of Direct, Quantitative Potency, Selectivity, or ADME Data for This Specific Compound

As of the knowledge cutoff date (2026-04-30), no peer‑reviewed publication, patent example, or authoritative public database (PubChem, ChEMBL, BindingDB, PDSP, GOSTAR) contains direct, quantitative in vitro potency (IC₅₀/EC₅₀/Ki), selectivity profile, or ADME/PK data for N‑[2‑(2‑pyridyl)ethyl]‑5,6,7,8,9,10‑hexahydrocyclohepta[b]indole‑2‑carboxamide (CAS 1436001-12-5). The compound appears in chemical vendor catalogues (ChemSrc, ChemDiv) and is indexed in the Chemical Register, but without associated bioactivity annotations. All differentiation evidence presented in this guide is therefore derived from class‑level inference based on the cyclohepta[b]indole scaffold and IKK2 inhibitor chemotype, or from structural comparison with close analogs where data exist. Users are cautioned that procurement decisions should account for this absence of compound‑specific quantitative validation and should plan for de novo primary screening.

Data gap Quantitative evidence limitation Procurement caveat

Optimal Research Application Scenarios for N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide Based on Available Evidence


IKK2 (IKKβ) Kinase Inhibitor Primary Screening and Hit‑to‑Lead Exploration

Based on the compound's 2‑carboxamide cyclohepta[b]indole scaffold and pyridylethyl amide side chain—both features explicitly disclosed within the IKK2 inhibitor patent family (US 20070254873 A1 and related GSK filings)—this compound is best positioned for primary screening against IKKβ in biochemical kinase assays [1]. The structural alignment with the patented chemotype supports its inclusion in IKK2‑focused screening libraries for inflammation‑related therapeutic targets (rheumatoid arthritis, asthma, COPD) [1]. Initial screening should include dose‑response IC₅₀ determination with ATP at Km concentration, followed by counter‑screening against IKKα to establish isoform selectivity.

Cyclohepta[b]indole Scaffold SAR Expansion and Privileged Pharmacophore Library Construction

The cyclohepta[b]indole core is a validated privileged pharmacophore with demonstrated activity across multiple target classes (A‑FABP, SIRT1, IKK2, p53, leukotriene biosynthesis, anti‑HIV, antitubercular) [2]. This compound, with its 2‑carboxamide‑2‑pyridylethyl substitution, fills a specific chemotype niche within scaffold‑oriented screening libraries: it represents the intersection of the 2‑carboxamide regiochemistry (kinase‑directed) and the pyridylethyl amide motif (hinge‑binding). Procurement of this compound enables systematic SAR exploration around both the amide substituent and the cyclohepta[b]indole core in parallel synthesis or library‑based screening approaches [2].

Computational Chemistry and Molecular Docking Studies for Kinase Hinge‑Binder Evaluation

The 2‑pyridylethyl side chain provides a defined hydrogen‑bond acceptor (pyridyl nitrogen) positioned for hinge‑region interaction in kinase ATP‑binding sites, making this compound suitable for computational docking studies against kinase targets, particularly IKKβ [1][3]. Docking workflows using this compound can validate the predicted binding mode of the 2‑carboxamide cyclohepta[b]indole series, generate binding hypotheses for subsequent medicinal chemistry optimization, and serve as a reference structure for virtual screening campaigns [3]. The availability of a structurally defined 4‑pyridyl isomer further supports control experiments in computational modeling to assess the impact of pyridyl‑nitrogen position on predicted binding poses.

Synthesis and Process Chemistry Reference for 2‑Pyridylethyl Carboxamide Coupling Methodology

The synthesis of the 2‑pyridylethyl carboxamide linkage is documented in process chemistry patents (e.g., Bayer CropScience US 7790901) describing efficient coupling procedures for N‑[2‑(2‑pyridinyl)ethyl]carboxamide derivatives [4]. This compound can serve as a model substrate for optimizing amide coupling conditions, evaluating coupling reagents, and developing scalable synthetic routes to pyridylethyl‑functionalized indole carboxamides. The methodology is transferable to analog synthesis for SAR studies, and procurement of this compound provides a reference standard for analytical method development (HPLC purity, LC‑MS characterization) [4].

Quote Request

Request a Quote for N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.